Pyridazinediones-derivative-1

概要

説明

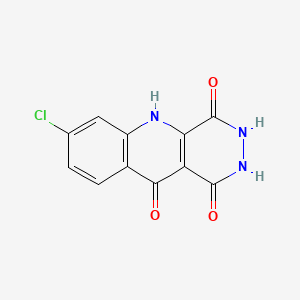

Pyridazinediones-derivative-1 is a compound belonging to the pyridazine family, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyridazinediones are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, organic synthesis, and chemical biology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyridazinediones-derivative-1 typically involves multi-component reactions. One common method is the microwave-assisted one-pot three-component synthesis, which uses eco-friendly catalysts like chitosan under microwave irradiation. This method is efficient, yielding high amounts of the desired product in a short reaction time .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar multi-component reactions. The use of microwave irradiation and eco-friendly catalysts is preferred to ensure high yield and efficiency while minimizing environmental impact .

化学反応の分析

Types of Reactions

Pyridazinediones-derivative-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include electrophiles for substitution reactions and reducing agents for reduction reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridazinediones .

科学的研究の応用

Reversible Cysteine Modification

Overview : Pyridazinediones are increasingly recognized for their ability to selectively modify cysteine residues in proteins and peptides. This property is crucial for developing tools in chemical biology that allow for precise modifications without disrupting the overall structure of the target proteins.

- Mechanism : The electrophilicity of pyridazinediones facilitates Michael addition reactions with thiols, leading to the formation of stable conjugates. The reversibility of these modifications allows researchers to control the release of attached molecules, which can be exploited in various applications such as selective enzymatic inhibition and activity-based protein profiling .

- Case Study : Research demonstrated that pyridazinediones could effectively modify cysteine residues in peptides and proteins. The kinetics of these reactions were tracked using UV-Vis spectroscopy, confirming the utility of these compounds in dynamic biological systems .

Hydrogel Cross-Linking Agents

Overview : Pyridazinediones are utilized as cross-linking agents in hydrogel formation, providing a pH-sensitive mechanism for controlling gel properties.

- Properties : The incorporation of pyridazinediones into hydrogels allows for tunable mechanical strength, swelling ratios, and gelation rates. This adaptability makes them suitable for biomedical applications where specific material properties are required .

- Case Study : In a study involving THP-1 human monocytes, hydrogels cross-linked with pyridazinediones supported cell viability and proliferation over 72 hours, demonstrating their potential as scaffolds for tissue engineering .

Therapeutic Applications

Overview : Pyridazinediones-derivative-1 has shown promise in treating neurodegenerative diseases due to its bioactive properties.

- Mechanism of Action : This compound exhibits an ED50 of 2.1 μM for inhibiting glutamate-induced contractions, indicating its potential role in mitigating excitotoxicity associated with neurodegenerative conditions .

- Case Study : The compound's efficacy was assessed against standard treatments for neurodegeneration, showcasing its potential as a therapeutic agent that could offer advantages over existing medications .

Synthesis and Characterization

The synthesis of pyridazinedione derivatives typically involves microwave-assisted methods that enhance reaction efficiency while minimizing environmental impact. These techniques have yielded high-efficiency products with diverse biological activities, including antimicrobial and anticancer properties .

| Property | Pyridazinedione-Derivative-1 | Application Area |

|---|---|---|

| Electrophilicity | High | Reversible cysteine modification |

| Gelation Rate | Tunable | Hydrogel development |

| ED50 | 2.1 μM | Neurodegenerative disease treatment |

| Biological Activities | Antimicrobial, anticancer | Drug development |

作用機序

The mechanism of action of pyridazinediones-derivative-1 involves its interaction with specific molecular targets and pathways. For instance, it can modify cysteine residues in proteins through site-selective bioconjugation, which is crucial for developing drug-like compounds and therapeutic agents . The compound’s unique chemical structure allows it to engage in various biochemical interactions, making it a valuable tool in chemical biology .

類似化合物との比較

Similar Compounds

Similar compounds to pyridazinediones-derivative-1 include:

Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.

Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.

Uniqueness

This compound stands out due to its ability to undergo a wide range of chemical reactions and its diverse applications in various scientific fields. Its unique structure allows for site-selective modifications, making it particularly valuable in medicinal chemistry and chemical biology .

生物活性

Pyridazinediones, particularly the derivative known as Pyridazinediones-derivative-1, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, synthesis methods, and case studies related to this compound, supported by data tables and research findings.

Overview of Pyridazinediones

Pyridazinediones are a class of heterocyclic compounds characterized by a pyridazine ring with two carbonyl groups. Their structural versatility allows for modifications that enhance biological activity. This compound class has been associated with various therapeutic effects, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Cardiovascular protection

- Antidiabetic

Synthesis of this compound

The synthesis of this compound often involves multi-component reactions or microwave-assisted methods. For instance, a study demonstrated the effective synthesis of 1-thiazolyl-pyridazinedione derivatives using chitosan as a catalyst under microwave irradiation, resulting in high yields and reduced reaction times .

Biological Activities

The biological activities of this compound have been extensively studied. Below is a summary of key findings:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, particularly in breast cancer cells, with an IC50 value indicating potent activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The derivative showed remarkable activity against resistant strains, suggesting its potential as a novel antibiotic .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of enzymes such as phosphodiesterases, which play critical roles in cellular signaling pathways.

- Modulation of Cell Signaling : The compounds may alter signaling pathways involved in inflammation and cancer progression.

特性

IUPAC Name |

7-chloro-3,5-dihydro-2H-pyridazino[4,5-b]quinoline-1,4,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWYCFYTWWTGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)NNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。